Cas no 91487-85-3 ((R)-Bifonazole)

(R)-Bifonazole structure
(R)-Bifonazole structure
Product Name:(R)-Bifonazole
CAS No:91487-85-3
MF:C22H18N2
MW:310.391725063324
CID:799813
Update Time:2023-08-03

(R)-Bifonazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole,1-[(R)-[1,1'-biphenyl]-4-ylphenylmethyl]-
    • (R)-Bifonazole
    • 1-[(R)-phenyl(4-phenylphenyl)methyl]-1H-imidazole
    • QN49A5911G
    • (+)-bifonazole
    • (R)-1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole
    • (-)-bifonazole
    • (+)- Bifonazole
    • Bifonazole, (R)-
    • Bifonazole, (+)-
    • (R)-(-)-bifonazole
    • NE35563
    • 1-[(R)-biphenyl-4-yl(phenyl)methyl]-1H-imidazole
    • Q27147914
    • Z1259192070
    • 1-[(R)-{[1,1'-biphenyl]-4-yl
    • Inchi: 1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H/t22-/m1/s1
    • InChI Key: OCAPBUJLXMYKEJ-JOCHJYFZSA-N
    • SMILES: N1(C=NC=C1)[C@H](C1C=CC=CC=1)C1C=CC(C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 310.147
  • Monoisotopic Mass: 310.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 17.8

(R)-Bifonazole Pricemore >>

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1PlusChem
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